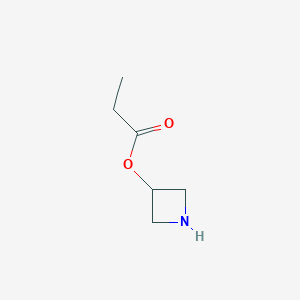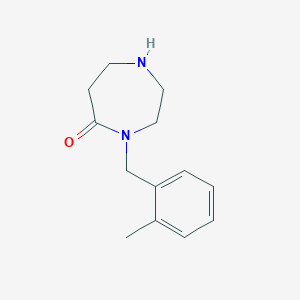
4-(2-Methylbenzyl)-1,4-diazepan-5-one
Descripción general
Descripción
“4-(2-Methylbenzyl)-1,4-diazepan-5-one” is a complex organic compound. It likely contains a diazepanone ring, which is a seven-membered ring with two nitrogen atoms, and a ketone functional group . The “2-Methylbenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the second carbon of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the diazepanone ring and the attachment of the 2-methylbenzyl group . The exact steps would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the diazepanone ring .Chemical Reactions Analysis
The chemical reactions involving “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would depend on its molecular structure and the conditions under which the reactions occur . The diazepanone ring and the 2-methylbenzyl group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would be determined by its molecular structure. These could include its melting point, boiling point, density, solubility, and reactivity .Aplicaciones Científicas De Investigación
Catalytic Applications
- Olefin Epoxidation : Manganese(III) complexes, including those with 1,4-bis(2-hydroxybenzyl)-1,4-diazepane derivatives, have been studied as catalysts for olefin epoxidation reactions. These complexes show potential for selective epoxidation of specific olefins (Sankaralingam & Palaniandavar, 2014).
Enzyme Modelling
- Oxotransferase Modeling : Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including derivatives of 1,4-bis(2-hydroxybenzyl)-1,4-diazepane, have been isolated as functional models for molybdenum oxotransferase enzymes. These complexes demonstrate efficient catalytic oxygen-atom transfer (Mayilmurugan et al., 2011).
Medicinal Chemistry
- Synthesis of Enantiomers : The synthesis and resolution of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, which possesses potent 5-HT3 receptor antagonistic activity, demonstrates the application in medicinal chemistry (Harada et al., 1997).
Synthetic Chemistry
- Multicomponent Synthesis : Research on the synthesis of diazepane or diazocane systems using Ugi multicomponent reactions followed by subsequent intramolecular SN2 reactions exemplifies applications in synthetic organic chemistry (Banfi et al., 2007).
Chemical Synthesis Methods
- Microwave Irradiation Synthesis : The development of an efficient microwave-assisted synthesis method for 7-substituted-1,4-diazepin-5-ones highlights advancements in synthesis techniques (Wlodarczyk et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(2-methylphenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZYFKTWMFSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylbenzyl)-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)
![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)
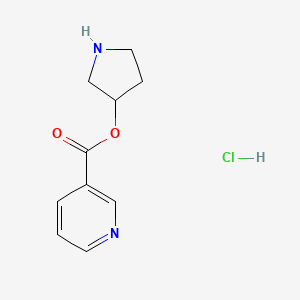
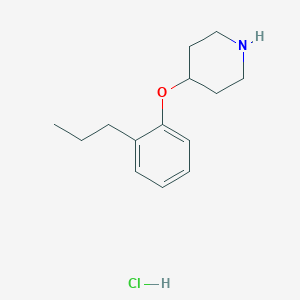
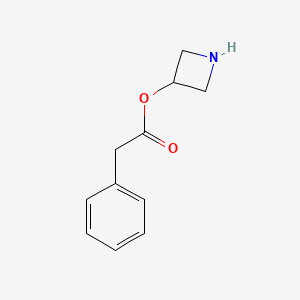
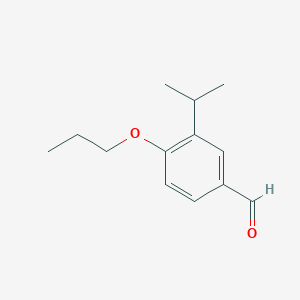
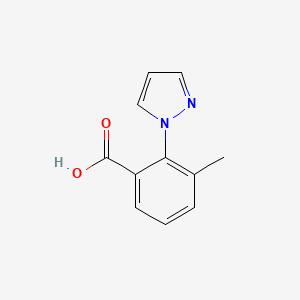
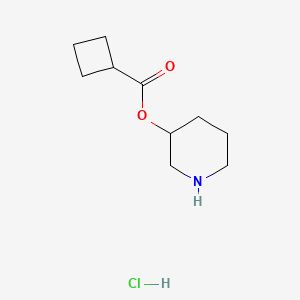
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
